molecular formula C6H13NO2S B115918 3-Amino-5-methylsulfanylpentanoic acid CAS No. 158570-14-0

3-Amino-5-methylsulfanylpentanoic acid

Cat. No.: B115918
CAS No.: 158570-14-0
M. Wt: 163.24 g/mol
InChI Key: QWVNCDVONVDGDV-UHFFFAOYSA-N
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Description

3-Amino-5-methylsulfanylpentanoic acid is an organonitrogen and organooxygen compound with the molecular formula C6H13NO2S. It is a derivative of β-amino acids and is characterized by the presence of an amino group, a carboxyl group, and a methylsulfanyl group attached to a pentanoic acid backbone .

Scientific Research Applications

3-Amino-5-methylsulfanylpentanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylsulfanylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-aminopentanoic acid and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylsulfanylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-amino-5-methylsulfanylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

    3-Aminopentanoic Acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    5-Methylsulfanylpentanoic Acid: Lacks the amino group, limiting its applications in biological systems.

Uniqueness: 3-Amino-5-methylsulfanylpentanoic acid is unique due to the presence of both the amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-amino-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNCDVONVDGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399589
Record name DL-beta-Homomethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158570-14-0
Record name DL-beta-Homomethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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